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Compound of Interest

Compound Name: MOG (44-54), mouse, human, rat

Cat. No.: B12385390 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common pitfalls encountered when using Myelin Oligodendrocyte

Glycoprotein (MOG) peptides for Experimental Autoimmune Encephalomyelitis (EAE) studies.

The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: My EAE experiment failed. I immunized C57BL/6 mice with MOG (44-54) but see no

clinical signs. What went wrong?

A1: This is an expected outcome and highlights the most common pitfall when using this

specific peptide. The MOG (44-54) peptide, while part of the larger encephalitogenic MOG (35-

55) sequence, is not capable of inducing EAE on its own in C57BL/6 mice.[1][2][3] MOG (44-

54) is recognized as the minimal core epitope for binding to CD8+ T cells, but the immune

response it elicits is insufficient to produce the clinical signs of EAE.[4][5] For successful EAE

induction, the longer MOG (35-55) peptide is the standard and validated choice.

Q2: Why is MOG (35-55) the preferred peptide for inducing EAE in C57BL/6 mice?

A2: The MOG (35-55) peptide is the gold standard because it reliably induces a chronic,

ascending paralysis that serves as a valuable model for Multiple Sclerosis (MS).[6][7] This

peptide sequence contains the necessary T-cell epitopes to activate both CD4+ and CD8+ T

cells, leading to a robust autoimmune response against the central nervous system (CNS).[2]
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The resulting pathology includes CNS inflammation, demyelination, and axonal damage, which

recapitulates key features of human MS.[6]

Q3: What is the typical disease course for MOG (35-55)-induced EAE in C57BL/6 mice?

A3: In the C57BL/6 strain, MOG (35-55) immunization typically induces a chronic progressive

disease. Clinical signs first appear between 8 and 14 days post-immunization.[8] The disease

course starts with tail limpness, progresses to hind limb weakness and then paralysis, and can

in severe cases affect the forelimbs.[7] Unlike relapsing-remitting models, mice in this model

generally do not recover but maintain a chronic paralysis.[8]

Troubleshooting Guide: MOG (35-55) EAE Induction
Even with the correct peptide, EAE induction can be variable. This guide addresses the most

common issues.

Problem: Low Disease Incidence or Complete Induction
Failure
If fewer than 80-90% of your mice develop EAE, consider the following factors.
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EAE Induction Failure
(Incidence < 80%)

1. Check Reagents 2. Review Protocol 3. Verify Animals

MOG (35-55) Peptide
- Correct sequence?
- Stored at -20°C?

- Properly dissolved?

Peptide Quality

CFA & Emulsion
- M. tuberculosis included?

- Emulsion stable?

Adjuvant Quality

Pertussis Toxin (PTx)
- Correct dose?

- Correct timing (Day 0 & 2)?

Toxin Potency

Injection Technique
- Subcutaneous route?

- Correct volume?
- No leakage?

Procedure

Administration Timing
- PTx given at 0 and ~48h?

Schedule

Mouse Strain
- C57BL/6J?

- From reliable vendor?

Age & Sex
- Females, 9-12 weeks old?

Husbandry
- Acclimated for >7 days?
- Low stress environment?

Problem Resolved

Click to download full resolution via product page

Caption: Decision tree for troubleshooting EAE induction failure.

Table 1: Comparison of MOG Peptides for EAE Induction in C57BL/6 Mice

Peptide
Primary T-Cell
Target

Encephalitogenicit
y in C57BL/6

Recommended Use

MOG (35-55)
CD4+ (primarily) &

CD8+
High[6]

Standard for inducing

chronic progressive

EAE.

MOG (40-54) CD4+ & CD8+ Moderate to High[3][9]

Can induce EAE, but

MOG (35-55) is more

common.

MOG (44-54) CD8+
None to Very Low[1]

[3]

In vitro T-cell

stimulation; not for

EAE induction.
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Problem: High Variability in Disease Severity and Onset
Inconsistent clinical scores between animals can compromise data interpretation.

Inconsistent Clinical Scoring: Ensure all personnel use a standardized scoring system and

are trained to recognize subtle signs. Scoring should be performed daily at the same time

and blinded to treatment groups.

Animal Stress: Excessive handling, noise, or other environmental stressors can delay onset

and reduce severity. Allow mice to acclimate for at least one week before immunization and

use low-stress handling techniques.[8]

Pertussis Toxin (PTx) Potency and Dose: The dose and biological activity of PTx are critical

for breaking the blood-brain barrier. Higher doses increase disease severity.[10] Each new

lot of PTx should be validated.

Table 2: Standard EAE Clinical Scoring System

Score Clinical Signs

0 No clinical signs of EAE.[1]

0.5
Partial loss of tail tonicity (tip of tail is limp).[1]

[11]

1 Complete loss of tail tonicity (limp tail).[1]

2 Hind limb weakness or wobbly gait.[1]

3 Complete hind limb paralysis.[1]

3.5
Complete hind limb paralysis and partial

forelimb paralysis.[11]

4
Complete hind and forelimb paralysis

(quadriplegia).[1]

5 Moribund state or death due to EAE.[1]
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Protocol 1: Active EAE Induction in C57BL/6 Mice
This protocol is a standard method for inducing chronic EAE.

Animal Selection: Use female C57BL/6 mice, 9-12 weeks of age.[8]

Antigen Emulsion Preparation:

Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.[12]

Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium

tuberculosis (H37Ra).[12]

Create a 1:1 emulsion of the MOG solution and CFA. Emulsify using two glass syringes

connected by a luer lock until a thick, stable emulsion is formed (a drop should not

disperse in water).

Immunization (Day 0):

Inject 100-200 µL of the emulsion subcutaneously (s.c.) split over two sites on the flank.

This delivers a total of 100-200 µg of MOG (35-55).[6]

Inject 200-500 ng of Pertussis Toxin (PTx) in PBS intraperitoneally (i.p.).[6]

Second PTx Injection (Day 2):

Administer a second i.p. injection of PTx at the same dose as Day 0 (22-26 hours after the

first dose is also reported).[6][8]

Monitoring:

Begin daily monitoring for clinical signs of EAE starting on Day 7.[8]

Provide mice with easy access to food and water on the cage floor once they show signs

of paralysis.[8]
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Day -7 to -1
Animal Acclimation

Day 0
Immunization

• S.C. injection of MOG(35-55)/CFA
• I.P. injection of PTx (Dose 1)

Day 2
PTx Boost

• I.P. injection of PTx (Dose 2) Day 7-9
Monitoring Begins

Day 10-14
Disease Onset

Day 18-25
Peak Disease

Day 25+
Chronic Phase

Experiment Endpoint
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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